molecular formula C7H11BrO2 B599059 Ethyl 2-bromo-2-cyclopropylacetate CAS No. 1200828-74-5

Ethyl 2-bromo-2-cyclopropylacetate

Cat. No. B599059
Key on ui cas rn: 1200828-74-5
M. Wt: 207.067
InChI Key: BTAPHOMYBWYDEU-UHFFFAOYSA-N
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Patent
US09296736B2

Procedure details

To a solution of 2-cyclopropylacetic acid (24.7 g, 247 mmol) in anhydrous DCE (250 mL) was added thionyl chloride (22 mL, 302 mmol) dropwise for 5 minutes at 25° C. After being refluxed for 2 h, the reaction was cooled to room temperature, N-bromosuccinimde (53.6 g, 301 mmol) and hydrogen bromide (48% aqueous solution) (0.195 mL, 1.727 mmol) were added successively at 25° C. The resulted mixture was heated to refux for 96 h. After the reaction mixture was cooled to room temperature, absolute EtOH (200 mL) was added and the resulting dark brown solution was stirred at room temperature for an hour. The reaction mixture was concentrated under reduced pressure (35° C., 4.0 kilopascal) and the residue was suspended in carbon tetrachloride (300 mL) and passed through a glass filter. The filtrate was concentrated under reduced pressure (35° C., 4.0 kilopascal). Purification of the crude product by chromatography (silica gel, 330 g×2, 5% ethyl acetate/hexane) and concentration of the desired combined fractions under reduced pressure (35° C., 4.0 kilopascal) provided the title compound as a pale yellow liquid.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.195 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1.S(Cl)(Cl)=O.[BrH:12].[CH3:13][CH2:14]O>ClCCCl>[Br:12][CH:4]([CH:1]1[CH2:3][CH2:2]1)[C:5]([O:7][CH2:13][CH3:14])=[O:6]

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
C1(CC1)CC(=O)O
Name
Quantity
22 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0.195 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting dark brown solution was stirred at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulted mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure (35° C., 4.0 kilopascal)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure (35° C., 4.0 kilopascal)
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by chromatography (silica gel, 330 g×2, 5% ethyl acetate/hexane) and concentration of the
CUSTOM
Type
CUSTOM
Details
under reduced pressure (35° C., 4.0 kilopascal)

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
BrC(C(=O)OCC)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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